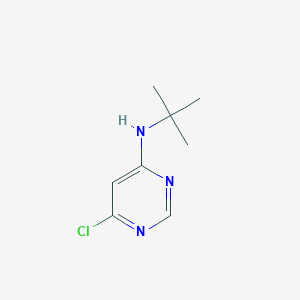

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Overview

Description

N-(tert-Butyl)-6-chloropyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction of 6-chloropyrimidine with tert-butylamine: This method involves the nucleophilic substitution of the chlorine atom in 6-chloropyrimidine with tert-butylamine. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Cu(OTf)2 Catalyzed Reaction: Another method involves the reaction of di-tert-butyl dicarbonate with 6-chloropyrimidine in the presence of a copper(II) triflate catalyst.

Industrial Production Methods

The industrial production of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.

Substitution Reactions: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2nd and 4th positions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: Products include tert-butyl alcohol.

Reduction: Products include isobutane.

Scientific Research Applications

N-(tert-Butyl)-6-chloropyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

6-Chloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered.

N-(tert-Butyl)-4-aminopyrimidine: Similar structure but with the amino group at the 4th position instead of the 6th.

N-(tert-Butyl)-2-chloropyrimidin-4-amine: Similar structure but with the chlorine atom at the 2nd position.

Uniqueness

N-(tert-Butyl)-6-chloropyrimidin-4-amine is unique due to the presence of both the tert-butyl group and the chlorine atom at specific positions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name |

N-tert-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAYWDYSOKSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617684 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945896-38-8 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.